Cas no 99465-10-8 (7-bromo-1,2-dihydroquinolin-2-one)

7-Bromo-1,2-dihydroquinolin-2-one is a brominated heterocyclic compound featuring a quinolinone core structure. This intermediate is valued for its utility in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The bromine substituent at the 7-position enhances reactivity, facilitating further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. Its rigid bicyclic framework contributes to structural diversity in drug discovery, while the lactam moiety offers potential hydrogen-bonding interactions. The compound is typically handled under controlled conditions due to its sensitivity. High-purity grades are available to ensure reproducibility in research and industrial applications.
7-bromo-1,2-dihydroquinolin-2-one structure
99465-10-8 structure
商品名:7-bromo-1,2-dihydroquinolin-2-one
CAS番号:99465-10-8
MF:C9H6BrNO
メガワット:224.054041385651
MDL:MFCD09743441
CID:821443
PubChem ID:14221025

7-bromo-1,2-dihydroquinolin-2-one 化学的及び物理的性質

名前と識別子

    • 7-Bromoquinolin-2(1H)-one
    • 7-Bromo-2-hydroxyquinoline
    • 7-Bromo-1H-quinolin-2-one
    • 7-Bromo-2-hydroxy-quinoline
    • 7-Bromo-2-hydroxy-quinoline 7-Bromo-1H-quinolin-2-one
    • FS-3636
    • AKOS015966575
    • MFCD09743441
    • J-519176
    • 99465-10-8
    • 7-BROMOQUINOLIN-2-OL
    • 2(H)-QUINOLINE-,7-BROMO
    • 7-bromocarbostyril
    • AC-28309
    • 2(1H)-Quinolinone, 7-bromo-
    • MB07515
    • A858460
    • AMY7452
    • 7-bromo-1,2-dihydroquinolin-2-one
    • FT-0751364
    • EN300-112241
    • QOFKBVYWLUKWLL-UHFFFAOYSA-N
    • 7-Bromo-1,2-dihydroquinoline-2-one
    • SCHEMBL706857
    • SY022625
    • DTXSID30557557
    • CS-W006087
    • 7-Bromo-2(1H)-quinolinone
    • DB-080604
    • MDL: MFCD09743441
    • インチ: 1S/C9H6BrNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12)
    • InChIKey: QOFKBVYWLUKWLL-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC2C=CC(NC=2C=1)=O

計算された属性

  • せいみつぶんしりょう: 222.96328g/mol
  • どういたいしつりょう: 222.96328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

  • 密度みつど: 1.620
  • ゆうかいてん: 270-272 ºC
  • ふってん: 375.4±42.0℃ at 760 mmHg
  • フラッシュポイント: 180.83°C
  • 屈折率: 1.63
  • 酸性度係数(pKa): 10.91±0.70(Predicted)

7-bromo-1,2-dihydroquinolin-2-one セキュリティ情報

7-bromo-1,2-dihydroquinolin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B686953-500mg
7-Bromo-1H-quinolin-2-one
99465-10-8
500mg
$ 207.00 2023-04-18
eNovation Chemicals LLC
Y1124453-5g
7-Bromo-1H-quinolin-2-one
99465-10-8 95%
5g
$390 2024-07-28
Enamine
EN300-112241-50.0g
7-bromoquinolin-2-ol
99465-10-8 95%
50g
$2738.0 2023-06-09
Chemenu
CM111430-5g
7-bromoquinolin-2(1H)-one
99465-10-8 98%
5g
$320 2021-08-06
Enamine
EN300-112241-0.25g
7-bromoquinolin-2-ol
99465-10-8 95%
0.25g
$69.0 2023-10-26
Enamine
EN300-112241-5.0g
7-bromoquinolin-2-ol
99465-10-8 95%
5g
$409.0 2023-06-09
Enamine
EN300-112241-0.1g
7-bromoquinolin-2-ol
99465-10-8 95%
0.1g
$48.0 2023-10-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MK134-200mg
7-bromo-1,2-dihydroquinolin-2-one
99465-10-8 98%
200mg
271.0CNY 2021-08-04
eNovation Chemicals LLC
D693040-5g
7-Bromoquinolin-2(1H)-one
99465-10-8 98%
5g
$150 2024-07-20
eNovation Chemicals LLC
Y1124453-1g
7-Bromo-1H-quinolin-2-one
99465-10-8 95%
1g
$190 2024-07-28

7-bromo-1,2-dihydroquinolin-2-one 関連文献

7-bromo-1,2-dihydroquinolin-2-oneに関する追加情報

7-Bromo-1,2-Dihydroquinolin-2-One: A Comprehensive Overview

7-Bromo-1,2-dihydroquinolin-2-one (CAS No. 99465-10-8) is a versatile compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique quinoline derivative structure, exhibits a range of intriguing properties that make it a valuable tool in both academic research and industrial applications. In this article, we will delve into the structural features, synthesis methods, biological activities, and potential applications of 7-bromo-1,2-dihydroquinolin-2-one, while incorporating the latest research findings to provide a comprehensive understanding of this compound.

The molecular structure of 7-bromo-1,2-dihydroquinolin-2-one consists of a quinoline ring system with a bromine atom at the 7-position and a ketone group at the 2-position. This arrangement imparts the compound with distinct electronic and steric properties, which are crucial for its reactivity and biological activity. Recent studies have highlighted the importance of such structural features in determining the compound's behavior in various chemical reactions and biological systems.

One of the most notable aspects of 7-bromo-1,2-dihydroquinolin-2-one is its role as an intermediate in the synthesis of more complex molecules. Researchers have utilized this compound as a key building block in the construction of bioactive compounds, including potential drug candidates. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 7-bromo-1,2-dihydroquinolin-2-one exhibit promising anti-inflammatory and antioxidant activities, suggesting their potential use in therapeutic applications.

In addition to its role in drug discovery, 7-bromo-1,2-dihydroquinolin-2-one has also been explored for its applications in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its investigation as a ligand in catalytic systems. Recent advancements in this area have shown that 7-bromo-1,2-dihydroquinolin-2-one can serve as an efficient catalyst for various organic transformations, including cross-coupling reactions and enantioselective syntheses.

The synthesis of 7-bromo-1,2-dihydroquinolin-2-one has been extensively studied over the years. Traditional methods involve multi-step procedures that often require harsh reaction conditions. However, recent breakthroughs have introduced more efficient and environmentally friendly approaches to synthesizing this compound. For example, researchers have developed a one-pot synthesis method using microwave-assisted techniques, which significantly reduces reaction time and enhances yield.

Beyond its chemical synthesis and applications, 7-bromo-1,2-dihydroquinolin-2-one has also been examined for its environmental impact. Studies have shown that the compound exhibits low toxicity towards aquatic organisms under standard laboratory conditions. This finding is particularly important for industries relying on quinoline derivatives, as it underscores the need for sustainable practices to minimize ecological risks.

Looking ahead, the future of 7-bromo-1,2-dihydroquinolin-2-one appears promising. Ongoing research is focused on expanding its utility in areas such as green chemistry and biotechnology. For instance, scientists are exploring the use of this compound as a precursor for bio-inspired materials with tailored functionalities. Additionally, advancements in computational chemistry are enabling researchers to predict and optimize the properties of 7-bromo-1,2-dihydroquinolin-2-one derivatives with unprecedented accuracy.

In conclusion,7-bromo-1,dihydroquinolinone(CAS No. 99465–10–8) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structural features and versatile reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in medicine, materials science

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Amadis Chemical Company Limited
(CAS:99465-10-8)7-bromo-1,2-dihydroquinolin-2-one
A858460
清らかである:99%/99%
はかる:5g/25g
価格 ($):223.0/893.0